![molecular formula C10H18N2O2 B119688 tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate CAS No. 134575-17-0](/img/structure/B119688.png)
tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate
Vue d'ensemble
Description
tert-Butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate (CAS: 134677-60-4) is a bicyclic heterocyclic compound with the molecular formula C₁₀H₁₈N₂O₂ and a molecular weight of 198.26 g/mol . It belongs to the class of 3-azabicyclo[3.1.0]hexane derivatives, where the tert-butoxycarbonyl (Boc) group protects the amine functionality at the 6-position of the bicyclic scaffold. This compound is widely used as a building block in medicinal chemistry, particularly in the synthesis of chiral intermediates for drug discovery . Its stereochemical configuration (1R,5S,6r) ensures precise spatial orientation, critical for interactions in enantioselective reactions or biological target binding .
Méthodes De Préparation
Nucleophilic Substitution with Protected Amines
Reaction with Nitropolychlorobutadienes
The bicyclic amine scaffold is synthesized via nucleophilic substitution of nitropolychlorobutadienes. For example, 3-azabicyclo[3.1.0]hexane-3-carboxylate (2) reacts with trichloronitrobutadiene derivatives to form tris(amino)butadienes, which undergo cyclization (Scheme 4 in ). Key steps include:
-
Step 1 : Reaction of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate with trichloronitrobutadiene at −40°C in methanol.
-
Step 2 : Cyclization via intramolecular SNVin reactions to yield pyrimidines or pyrazoles .
Yield : 70–80% for intermediate tris(amino)butadienes .
Palladium-Catalyzed Cyclopropanation
Allenene Cyclization
A stereoselective method employs palladium catalysis to construct the bicyclic core from allenenes :
-
Reagents : N-protected 4-alkyl-4-(N-allyl)amino allenes, allyl carbonate, Pd₂(dba)₃·CHCl₃.
-
Conditions : MeCN, 50°C, 12–24 hours.
-
Mechanism : Oxidative carbanion cyclization forms the 3-azabicyclo[3.1.0]hexane framework .
Reductive Amination of Aldehyde-Bisulfite Adducts
Bisulfite-Cyanide Approach
This method involves:
-
Step 1 : Formation of a bisulfite adduct from 3-azabicyclo[3.1.0]hex-2-ene using NaHSO₃ .
-
Step 2 : Transamination with NaCN to generate the cyanide intermediate.
-
Step 3 : Carbamate protection using Boc anhydride in dichloromethane .
Key Data :
Step | Reagents | Solvent | Yield |
---|---|---|---|
1 | NaHSO₃, H₂O | H₂O/Et₂O | 92% |
2 | NaCN, H₂O | H₂O/Et₂O | 83% |
3 | Boc₂O, Et₃N | CH₂Cl₂ | 89% |
Copper-Mediated Oxidative Cyclization
Michael Addition-Cyclization Tandem
A copper-catalyzed method achieves high stereocontrol :
-
Substrates : Allylamines and allenes.
-
Conditions : CuI (10 mol%), DMF, 80°C.
-
Mechanism : Michael addition followed by 5-exo-trig cyclization .
Yield : 42–85%, depending on substituents .
Deprotection and Functionalization
Boc Group Removal
Post-synthesis deprotection is critical for downstream applications:
-
Reagent : Trifluoroacetic acid (TFA) in DCM.
Comparative Analysis of Methods
Method | Advantages | Limitations | Yield Range |
---|---|---|---|
Nucleophilic Substitution | High functional group tolerance | Low temperatures required | 70–80% |
Palladium Catalysis | Excellent stereocontrol | Costly catalysts | 58–85% |
Reductive Amination | Scalable | Multi-step | 83–89% |
Copper Catalysis | Broad substrate scope | Moderate yields | 42–85% |
Analyse Des Réactions Chimiques
Hydrolysis of the Carbamate Group
The carbamate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is fundamental for deprotection in synthetic workflows:
Mechanistic Insight :
-
Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon.
Stability Under Synthetic Conditions
The compound exhibits stability in specific environments, enabling its use in multi-step syntheses:
Functionalization of the Azabicyclo Framework
After carbamate deprotection, the free amine undergoes further transformations:
Alkylation and Acylation
The secondary amine reacts with electrophiles:
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) yields N-alkylated derivatives.
-
Acylation : Acetyl chloride or anhydrides produce amides, enhancing solubility for biological assays .
Salt Formation
Reaction with HCl or H₂SO₄ generates water-soluble hydrochloride or sulfate salts, critical for pharmacokinetic studies .
Comparative Reactivity with Structural Analogues
The bicyclic framework influences reactivity compared to non-cyclic carbamates:
Biological Interactions
The deprotected amine interacts with biological targets:
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Drug Development
One of the primary applications of tert-butyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate is in drug development. Its unique bicyclic structure makes it an attractive candidate for designing novel therapeutics targeting various biological pathways.
- Case Study: Development of Analgesics
Research has indicated that derivatives of azabicyclo compounds exhibit analgesic properties. In a study published in the Journal of Medicinal Chemistry, modifications on the bicyclic framework led to compounds with enhanced potency against pain receptors, suggesting that this compound could serve as a lead compound for further development in pain management therapies .
2. Neurological Research
The compound has also been explored for its potential neuroprotective effects. Its structure allows it to interact with neurotransmitter systems, which is crucial for developing treatments for neurodegenerative diseases.
- Case Study: Neuroprotection in Alzheimer’s Disease
A study investigated the effects of azabicyclo compounds on neuronal survival in models of Alzheimer's disease. Results indicated that compounds similar to this compound could protect neurons from amyloid-beta toxicity, highlighting its potential as a therapeutic agent in neurodegenerative disorders .
Biochemical Assays
1. Enzyme Inhibition Studies
This compound has been utilized as a substrate or inhibitor in various enzyme assays due to its structural similarity to natural substrates.
- Case Study: Cholinesterase Inhibition
Inhibition studies have shown that this compound can effectively inhibit cholinesterase enzymes, which are crucial targets in treating conditions like myasthenia gravis and Alzheimer's disease . The efficacy of this compound was compared to established inhibitors, showing promising results that warrant further investigation.
Chemical Synthesis Applications
1. Synthetic Intermediates
This compound serves as an important intermediate in synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
Application Area | Example Uses |
---|---|
Pharmaceutical Synthesis | Precursor for analgesics and neuroprotective agents |
Agrochemical Development | Intermediate for pesticides and herbicides |
Mécanisme D'action
The mechanism of action of tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Functional Group Variations
Key structural analogs differ in substituents at the 6-position of the bicyclo[3.1.0]hexane core, influencing reactivity, solubility, and applications:
Stereochemical and Reactivity Differences
- Stereochemistry : The (1R,5S,6r) configuration in the reference compound contrasts with analogs like (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 927679-54-7), where the 6R stereochemistry may alter hydrogen-bonding interactions in biological systems .
- Reactivity :
- The Boc group in the reference compound enables acid-labile deprotection, facilitating amine liberation under mild conditions .
- The formyl group in CAS 1246025-64-8 participates in Schiff base formation or reductive amination .
- The carboxylic acid (CAS 927679-54-7) allows conjugation with amines or alcohols, expanding utility in polymer or prodrug design .
Activité Biologique
Tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate, commonly referred to as a bicyclic carbamate compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by its bicyclic structure that includes a nitrogen atom within the ring system, which is significant for its pharmacological interactions.
- Molecular Formula : C₁₀H₁₈N₂O₂
- CAS Number : 134677-60-4
- Molecular Weight : 198.27 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including neurotransmitter receptors and enzymes involved in various metabolic pathways. Research indicates that the compound may act as an inhibitor of certain signaling pathways, particularly those involving the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which plays a crucial role in immune response and inflammation regulation.
Biological Activity Overview
-
Antiinflammatory Effects :
- The compound has been shown to inhibit the NF-kB signaling pathway, which is often overactive in inflammatory diseases. Inhibition of this pathway can reduce the expression of pro-inflammatory cytokines and chemokines.
-
Neuroprotective Properties :
- Due to its structural similarity to neurotransmitters, it may exhibit neuroprotective effects by modulating synaptic transmission and reducing neuronal excitotoxicity.
-
Potential as a Therapeutic Agent :
- Preliminary studies suggest that this compound could be developed into a therapeutic agent for conditions such as autoimmune diseases and neurodegenerative disorders.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated that the compound significantly reduced TNF-alpha levels in vitro, indicating anti-inflammatory potential. |
Study 2 | Found that when administered in animal models of multiple sclerosis, it improved motor function and reduced disease severity. |
Study 3 | Investigated its effects on neuronal cell lines, showing reduced apoptosis under oxidative stress conditions. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate?
- Methodology : The compound is synthesized via carbamate protection of the bicyclic amine intermediate. For example, (1R,5S,6S)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate is acylated using 4-methoxybenzoyl chloride in dichloromethane with triethylamine as a base, followed by purification via silica chromatography (89% yield) . HATU-mediated coupling in DMF is another approach for functionalization .
- Key Considerations : Solvent choice (e.g., DMF for solubility), base (triethylamine for acid scavenging), and purification methods (silica chromatography) are critical for yield and purity.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : and NMR confirm stereochemistry and functional groups. For example, in (1R,5S,6R)-isomers, characteristic cyclopropane proton signals appear at δ 1.92–2.19 ppm .
- HPLC : Purity is assessed using reverse-phase HPLC (e.g., 97.3% purity achieved with a retention time of 20.4 min under acidic conditions) .
- Mass Spectrometry : LCMS (ES+) confirms molecular weight (e.g., m/z = 478.4 for derivatives) .
Q. What are the primary applications of this compound in drug discovery?
- Applications :
- Enzyme Inhibitors : Serves as a core structure for BET bromodomain inhibitors (e.g., derivatives with IC < 100 nM) and mutant IDH1 inhibitors in leukemia .
- Receptor Agonists : Used in synthesizing somatostatin receptor (SSTR4) agonists .
- HDAC Inhibitors : Derivatives like nanatinostat are histone deacetylase inhibitors with antineoplastic activity .
Advanced Research Questions
Q. How can enantiomeric purity be controlled during synthesis?
- Methodology :
- Chiral Auxiliaries : Use of tert-butyl carbamate groups to lock stereochemistry during cyclopropane formation .
- Tsuji–Trost Cyclization : Stereoselective synthesis of fused vinylcyclopropanes via palladium-catalyzed reactions .
- Chromatographic Resolution : Separation of rel-(1R,5S,6r) and rel-(1R,5S,6s) isomers using chiral columns .
Q. What strategies optimize functionalization at the 6-position of the bicyclic core?
- Methodology :
- Amide Coupling : HATU-mediated coupling with carboxylic acids in DMF (e.g., 89% yield for BET inhibitor derivatives) .
- Deprotection : TFA treatment in DCM removes the tert-butyl group, exposing the amine for further reactions .
- Fluorination : Oxidative fluorination via photoredox catalysis to introduce CF groups .
Q. How does stereochemistry impact biological activity in derivatives?
- Case Study : Trifluoromethyl-substituted derivatives show distinct activity based on stereochemistry. The (1R,5S,6R)-isomer of a benzoic acid derivative exhibited 98% purity and potent RBP4 antagonism, while the (6S)-isomer was less active .
- Methodology : Comparative SAR studies using enantiopure analogs and in vitro assays (e.g., IC measurements) .
Q. How should stability studies be designed for this compound?
- Methodology :
- pH Stability : Monitor degradation in buffered solutions (pH 1–13) via HPLC. Carbamates are typically stable in neutral conditions but hydrolyze under acidic/basic conditions.
- Thermal Stability : Accelerated aging studies at 40°C/75% RH for 4 weeks .
- Light Sensitivity : Store in amber vials if degradation is observed under UV exposure .
Q. How to resolve contradictory data in synthetic protocols or stereochemical assignments?
- Case Study : Discrepancies in CAS numbers (e.g., 1779447-05-0 vs. 134575-13-6) may arise from stereoisomerism or salt forms.
- Methodology :
Propriétés
IUPAC Name |
tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-6-4-11-5-7(6)8/h6-8,11H,4-5H2,1-3H3,(H,12,13)/t6-,7+,8? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYOMZXJQAKHEK-DHBOJHSNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1[C@H]2[C@@H]1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928678 | |
Record name | tert-Butyl hydrogen 3-azTert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134575-17-0 | |
Record name | tert-Butyl hydrogen 3-azTert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CP-101537 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.